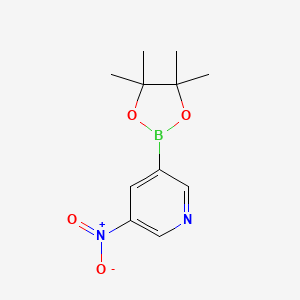

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound characterized by its nitro group and boronic ester functionality. This compound is of significant interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Boronic Ester Formation: The compound can be synthesized through the reaction of 3-nitropyridine with boronic acid derivatives under mild conditions.

Cross-Coupling Reactions: It can also be prepared via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative is coupled with a halopyridine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale cross-coupling reactions, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like tin chloride or iron powder.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like tin chloride, iron powder, and hydrogen gas are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

Amines: Reduction of the nitro group yields amines.

Boronic Acids: Substitution reactions can produce boronic acids and their derivatives.

Applications De Recherche Scientifique

Organic Synthesis

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as an important intermediate in organic synthesis. It can participate in various chemical reactions such as:

- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds by coupling boronic acids with aryl halides or triflates. The presence of the dioxaborolane moiety enhances the reactivity and efficiency of this transformation.

- Reduction Reactions : The nitro group can be selectively reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Materials Science

In materials science, the compound's unique structural properties allow it to be utilized in the synthesis of advanced materials and polymers. Its functional groups can be exploited to create new materials with tailored properties for specific applications.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound significantly reduced tumor size in murine models of ovarian cancer. The mechanism involved apoptosis induction and inhibition of angiogenesis.

Case Study 2: Anti-inflammatory Mechanism

Research indicated that the compound reduced pro-inflammatory cytokines in mouse models of arthritis. This suggests a potential therapeutic application in treating chronic inflammatory diseases.

Mécanisme D'action

The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways:

Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.

Molecular Recognition: The compound can selectively bind to specific molecules, making it useful in sensing and detection applications.

Comparaison Avec Des Composés Similaires

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of the nitro group.

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Contains an amine group instead of the nitro group.

Uniqueness: 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and applications in organic synthesis and biological research.

This compound's versatility and reactivity make it a valuable tool in various scientific fields, from organic chemistry to medicinal research. Its ability to participate in multiple types of reactions and its role in the synthesis of biologically active molecules highlight its importance in advancing scientific knowledge and technological development.

Activité Biologique

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO5, with a molecular weight of 279.1 g/mol. It contains a nitro group and a boron-containing dioxaborolane moiety that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its reactivity and potential for forming stable complexes with biomolecules. The dioxaborolane moiety is known for its role in facilitating cross-coupling reactions in organic synthesis, which may also translate to interactions at the molecular level in biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antiparasitic Activity : Compounds with similar structural features have shown promising antiparasitic effects. For instance, modifications in the pyridine or dioxaborolane structures can enhance activity against parasites such as Plasmodium spp., with effective concentrations (EC50) reported in the low micromolar range (e.g., EC50 = 0.064 μM) for related compounds .

- Anticancer Potential : The ability to induce apoptosis in cancer cells has been noted for related compounds. For example, certain derivatives demonstrated significant caspase-3 activation in A549 lung cancer cells when treated at concentrations as low as 50 nM . This suggests that structural modifications can lead to enhanced anticancer properties.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it could potentially inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers and neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Antiparasitic Activity : A series of derivatives were synthesized and tested for their antiparasitic efficacy. The incorporation of polar functionalities was found to improve solubility while maintaining activity against Plasmodium spp., highlighting the balance between solubility and potency .

- Anticancer Studies : Research demonstrated that certain derivatives could significantly inhibit tubulin polymerization and induce apoptosis in cancer cell lines. These findings suggest that modifications to the core structure can lead to enhanced therapeutic profiles against cancer .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-9(14(15)16)7-13-6-8/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDJVVVLRHZNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.